molecular formula C5H5NO2 B12974229 2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

Katalognummer: B12974229
Molekulargewicht: 111.10 g/mol
InChI-Schlüssel: AJXIQWIGXITQSV-IHWYPQMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 3-cyano-, methyl ester, (Z)- is an organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.0987 . This compound is also known by its IUPAC name, (Z)-Methyl 3-cyano-2-propenoate. It is a derivative of propenoic acid and contains a cyano group and a methyl ester group. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of methyl acrylate with a cyanide source under specific conditions to introduce the cyano group at the appropriate position. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

2-Propenoic acid, 3-cyano-, methyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 3-cyano-, methyl ester, (Z)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)- involves its interaction with molecular targets and pathways. The cyano group and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug synthesis or polymer production .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C5H5NO2

Molekulargewicht

111.10 g/mol

IUPAC-Name

methyl (Z)-3-cyanoprop-2-enoate

InChI

InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2-

InChI-Schlüssel

AJXIQWIGXITQSV-IHWYPQMZSA-N

Isomerische SMILES

COC(=O)/C=C\C#N

Kanonische SMILES

COC(=O)C=CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.